Dithiopyr Dithiopyr Dithiopyr is a member of pyridines, a thioester and an organofluorine compound.
Dithiopyr is under investigation in clinical trial NCT01236781 (Comparison of Full-Field Digital Mammography With Digital Breast Tomography for Screening Call-Back Rates).
Dithiopyr is a chemical used as a pre-emergent herbicide used to prevent crabgrass seeds from sprouting in the spring. Dithiopyr may alter microtubule polymerization and stability by interacting with microtubule associated proteins and/or microtubule organizing centers rather than interaction directly with tubulin.
Brand Name: Vulcanchem
CAS No.: 97886-45-8
VCID: VC21242919
InChI: InChI=1S/C15H16F5NO2S2/c1-6(2)5-7-8(13(22)24-3)10(12(16)17)21-11(15(18,19)20)9(7)14(23)25-4/h6,12H,5H2,1-4H3
SMILES: CC(C)CC1=C(C(=NC(=C1C(=O)SC)C(F)(F)F)C(F)F)C(=O)SC
Molecular Formula: C15H16F5NO2S2
Molecular Weight: 401.4 g/mol

Dithiopyr

CAS No.: 97886-45-8

Cat. No.: VC21242919

Molecular Formula: C15H16F5NO2S2

Molecular Weight: 401.4 g/mol

* For research use only. Not for human or veterinary use.

Dithiopyr - 97886-45-8

Specification

Description Dithiopyr is a member of pyridines, a thioester and an organofluorine compound.
Dithiopyr is under investigation in clinical trial NCT01236781 (Comparison of Full-Field Digital Mammography With Digital Breast Tomography for Screening Call-Back Rates).
Dithiopyr is a chemical used as a pre-emergent herbicide used to prevent crabgrass seeds from sprouting in the spring. Dithiopyr may alter microtubule polymerization and stability by interacting with microtubule associated proteins and/or microtubule organizing centers rather than interaction directly with tubulin.
CAS No. 97886-45-8
Molecular Formula C15H16F5NO2S2
Molecular Weight 401.4 g/mol
IUPAC Name 3-S,5-S-dimethyl 2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)pyridine-3,5-dicarbothioate
Standard InChI InChI=1S/C15H16F5NO2S2/c1-6(2)5-7-8(13(22)24-3)10(12(16)17)21-11(15(18,19)20)9(7)14(23)25-4/h6,12H,5H2,1-4H3
Standard InChI Key YUBJPYNSGLJZPQ-UHFFFAOYSA-N
SMILES CC(C)CC1=C(C(=NC(=C1C(=O)SC)C(F)(F)F)C(F)F)C(=O)SC
Canonical SMILES CC(C)CC1=C(C(=NC(=C1C(=O)SC)C(F)(F)F)C(F)F)C(=O)SC
Boiling Point 65 °C
Colorform Pale, yellow, crystalline solid
Solid, crystalline; chemically pure: white, technical grade: yellow to burnt yellow
Melting Point 65.0 °C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator